molecular formula C8H16O6 B1365611 Ethyl D-glucopyranoside CAS No. 34625-23-5

Ethyl D-glucopyranoside

Cat. No.: B1365611
CAS No.: 34625-23-5
M. Wt: 208.21 g/mol
InChI Key: WYUFTYLVLQZQNH-KEWYIRBNSA-N
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Description

Ethyl D-glucopyranoside is a glycoside derived from glucose, where the hydroxyl group at the anomeric carbon is replaced by an ethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its molecular formula C8H16O6 and is commonly used in research due to its unique properties.

Biochemical Analysis

Biochemical Properties

Ethyl D-glucopyranoside plays a significant role in biochemical reactions, particularly in the context of chemotaxis. It has been identified as a chemoattractant for the bacterium Ralstonia solanacearum, which is a phytopathogenic bacterium responsible for bacterial wilt in plants . The interaction between this compound and Ralstonia solanacearum involves the recognition of the glycoside by specific receptors on the bacterial surface, leading to directed movement towards the compound. This interaction highlights the importance of this compound in mediating host-pathogen interactions.

Cellular Effects

This compound has been shown to influence various cellular processes. In human dermal fibroblasts, this compound has been found to increase cell proliferation and collagen production . This compound enhances the expression of fibroblast growth factor and collagen genes, leading to improved skin homeostasis and moisturizing functions. Additionally, this compound has been reported to suppress skin roughness and transepidermal water loss, indicating its potential use in cosmetic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The formation of this compound from glucose and ethanol involves the creation of a glycosidic bond, which is a type of acetal bond . This bond formation is catalyzed by acid and results in the stabilization of the compound. The glycosidic bond is crucial for the compound’s stability and its ability to interact with other biomolecules. This compound can also act as a substrate for enzymes such as β-glucosidases, which hydrolyze the glycosidic bond to release glucose and ethanol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as pH and temperature. This compound is relatively stable under acidic conditions but can undergo hydrolysis under basic conditions . Long-term studies have shown that this compound can maintain its activity and stability over extended periods, making it suitable for various biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, this compound can enhance cellular functions without causing adverse effects . At higher dosages, the compound may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. It is important to determine the optimal dosage to maximize the beneficial effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by enzymes such as β-glucosidases, which hydrolyze the glycosidic bond to release glucose and ethanol . The released glucose can then enter glycolysis or other metabolic pathways, while ethanol can be further metabolized by alcohol dehydrogenase. The involvement of this compound in these metabolic pathways highlights its role in cellular energy production and metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. In plants, this compound has been identified as a chemoattractant for Ralstonia solanacearum, indicating its ability to be recognized and transported by bacterial receptors . In animal cells, the compound can be taken up by glucose transporters and distributed to various cellular compartments. The distribution of this compound within cells is crucial for its biological activity and function.

Subcellular Localization

This compound is localized in specific subcellular compartments, which can influence its activity and function. In plants, the compound is found in the cytoplasm and periplasm of cells, where it interacts with β-glucosidases and other enzymes . The subcellular localization of this compound is important for its role in biochemical reactions and cellular processes. Additionally, the compound may undergo post-translational modifications that direct it to specific organelles or compartments within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl D-glucopyranoside can be synthesized through the reaction of D-glucose with ethanol in the presence of an acid catalyst. This process involves the formation of a glycosidic bond between the glucose molecule and the ethyl group. The reaction typically requires mild conditions, such as room temperature and atmospheric pressure, making it an efficient and straightforward synthesis .

Industrial Production Methods: In industrial settings, the production of this compound often involves enzymatic synthesis. Enzymes such as glucosidases can catalyze the formation of glycosidic bonds, providing a more environmentally friendly and selective method compared to chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the glucose moiety can be oxidized to form corresponding acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as ethyl glucosides with different functional groups .

Scientific Research Applications

Comparison with Similar Compounds

Ethyl D-glucopyranoside can be compared with other glycosides, such as:

These compounds share similar glycosidic bonds but differ in their substituent groups, leading to variations in their chemical and physical properties. This compound is unique due to its balance of hydrophilicity and hydrophobicity, making it versatile for various applications.

Properties

IUPAC Name

(3R,4S,5S,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUFTYLVLQZQNH-KEWYIRBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601022027
Record name Ethyl D-glucopyranoside
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34625-23-5, 30285-48-4
Record name Ethyl glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34625-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl glucoside
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601022027
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Record name Ethyl D-glucopyranoside
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Record name Ethyl D-glucoside
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of ethyl glucoside?

A1: Ethyl glucoside has the molecular formula C8H16O6 and a molecular weight of 208.21 g/mol.

Q2: Is there spectroscopic data available for ethyl glucoside?

A2: Yes, several studies utilize spectroscopic techniques to characterize ethyl glucoside. These techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the structure and regiochemistry of ethyl glucoside and its derivatives. [, ]
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) helps determine the molecular weight and identify fragments for structural confirmation. [, ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is employed to identify and quantify ethyl glucoside in complex mixtures, like sake or plant extracts. [, , ]

Q3: What is the stability of ethyl glucoside under different conditions?

A3: Ethyl glucoside exhibits good thermal stability, as demonstrated by its use as a high-temperature shale inhibitor in drilling fluids up to 180 °C. [] Specific data on its stability under various pH conditions or in different solvents is limited in the provided research.

Q4: Can ethyl glucoside be synthesized catalytically?

A4: Yes, ethyl glucoside can be synthesized directly from glucose and ethanol using various catalysts:

  • Heterogeneous Acid Catalysts: Silica-supported sulfonic acid catalysts have demonstrated high efficiency in converting glucose to ethyl glucoside in ethanol. []
  • Heteropolyacids: These catalysts have also been explored for the direct transformation of cellulose into ethyl glucoside in ethanol media. []
  • Ion Exchange Resins: Studies have investigated the use of ion exchange resins as catalysts for ethyl glucoside synthesis in heterogeneous systems. []

Q5: What are the key factors influencing ethyl glucoside yield in these reactions?

A5: Factors affecting ethyl glucoside yield include:

  • Catalyst type and properties: Different catalysts exhibit varying activities and selectivities for ethyl glucoside formation. [, , ]
  • Reaction temperature: Higher temperatures generally favor ethyl glucoside production but can also lead to side reactions. []
  • Reaction time: Longer reaction times can improve yield up to a certain point, after which side reactions might become dominant. []
  • Ratio of reactants: The molar ratio of ethanol to glucose influences the reaction equilibrium and product distribution. [, ]

Q6: Are there any applications for ethyl glucoside in biomass conversion?

A6: While ethyl glucoside itself is not a final product in biofuel production, it serves as a crucial intermediate in the conversion of biomass to valuable chemicals:

  • Ethyl Levulinate (EL) Precursor: Ethyl glucoside is an intermediate in the multistep conversion of carbohydrates like glucose and cellulose into EL, a promising biofuel additive. [, , ]
  • Model Compound for Biomass Studies: Researchers use glucose and ethyl glucoside as model compounds to investigate the complex reaction pathways involved in biomass conversion to platform chemicals like EL. []

Q7: How do structural modifications of ethyl glucoside affect its properties?

A8:

  • Introduction of Sulfo-methyl Groups: Modifying alkyl glucosides, like ethyl glucoside, with sulfo-methyl groups has been shown to improve their inhibitive capacity and high-temperature stability for applications in drilling fluids. []
  • Esterification with Fatty Acids: Reacting ethyl glucoside with fatty acids produces a class of compounds called fatty acid esters of ethyl glucoside. These esters exhibit surfactant properties, making them potentially valuable in detergent formulations. [, , ]
  • Cinnamoylation: Cinnamoylated derivatives of ethyl glucoside, particularly the tetracynnamoylated derivative, have been investigated as supports for enzyme immobilization. These derivatives, after UV crosslinking, provide a stable platform for horseradish peroxidase immobilization, enhancing its stability and reusability in various applications. []

Q8: What is known about the absorption and excretion of ethyl glucoside in vivo?

A9: Studies in rats have shown that after oral administration, both α- and β-ethyl glucosides are rapidly absorbed into the bloodstream, reaching peak plasma concentrations within an hour. Excretion occurs primarily through urine, with approximately 80% of the administered dose eliminated within the first 6 h. []

Q9: Is ethyl glucoside found in humans?

A10: Yes, ethyl glucoside has been detected in the urine of humans who consume beverages containing it, such as rice wine and sake. This finding highlights its dietary origin and suggests its potential use as a marker for the consumption of these specific beverages. [, , ]

Q10: Does ethyl glucoside interact with the GABA type A receptor?

A11: Research indicates that ethyl glucoside can act as a positive allosteric modulator (PAM) of the GABA type A receptor. It enhances GABA-induced currents and shifts the GABA dose-response curve leftward. This interaction suggests its potential role in the anti-insomnia effects of certain traditional Chinese medicines, like Huanglian Wendan Decoction (HWD), which contain ethyl glucoside as a metabolite. []

Q11: What is the environmental impact of ethyl glucoside?

A11: The provided research primarily focuses on the synthesis and applications of ethyl glucoside. Information regarding its environmental impact, degradation pathways, and ecotoxicological effects is limited and requires further investigation.

Q12: Are there any alternatives to ethyl glucoside in its various applications?

A12: The suitability of alternatives depends on the specific application. For instance:

  • Drilling Fluids: Other shale inhibitors like potassium chloride (KCl) or specific polymers might be used, but their performance characteristics might differ from ethyl glucoside. [, ]
  • Surfactants: Numerous alternatives to fatty acid esters of ethyl glucoside exist in the surfactant market, each with its own set of properties and applications. []

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